2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate
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Overview
Description
2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridyl group substituted with bromine atoms, an oxoethyl group, and a benzoylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with 3,5-dibromopyridine, which undergoes amination to form 2-amino-3,5-dibromopyridine . This intermediate is then reacted with oxoethyl and benzoylamino groups under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the pyridyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyridyl ring.
Scientific Research Applications
2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21Br2N3O4 |
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Molecular Weight |
527.2 g/mol |
IUPAC Name |
[2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylpentanoate |
InChI |
InChI=1S/C20H21Br2N3O4/c1-12(2)8-16(24-19(27)13-6-4-3-5-7-13)20(28)29-11-17(26)25-18-15(22)9-14(21)10-23-18/h3-7,9-10,12,16H,8,11H2,1-2H3,(H,24,27)(H,23,25,26) |
InChI Key |
CRQKPONDGNFRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OCC(=O)NC1=C(C=C(C=N1)Br)Br)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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